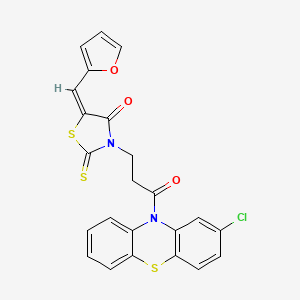

(E)-3-(3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of different amines with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrating a variety of structural modifications to enhance their biological activity. These modifications often aim at improving antiproliferative activity against human leukemia cell lines through cell cycle stage-dependent and dose-dependent manners (Chandrappa et al., 2009). Microwave-assisted synthesis has also been employed for the efficient preparation of these compounds, highlighting modern approaches to chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray powder diffraction (XRPD). These methods confirm the unique structural features of the compounds, such as the presence of furan and phenothiazine rings, which are crucial for their biological activity (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition, condensation with chloroacetyl chloride, and interactions with aromatic amines, leading to the formation of spiro compounds, hydrazono compounds, and Schiff bases. These reactions expand the chemical diversity and potential applications of these compounds (Kandeel, 2000).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various biological and pharmaceutical fields. The crystal structure investigations provide insights into the solid-state arrangement and molecular packing of these compounds, aiding in the understanding of their physical characteristics (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability under various conditions, and interactions with biological targets, are essential for their biological efficacy. Studies have shown that the electron-donating groups on the thiazolidinone moiety significantly influence their anticancer properties, demonstrating the importance of chemical modifications in enhancing biological activity (Chandrappa et al., 2009).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A study on novel thioxothiazolidin-4-one derivatives, including compounds similar to the one , revealed potent anticancer and antiangiogenic effects in vivo. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of mice bearing Ehrlich Ascites Tumors. They also exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, making them potential candidates for anticancer therapy (Chandrappa et al., 2010).

Another study focused on the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. These compounds were evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study concluded that certain derivatives exhibited potent anticancer activity, with a significant role played by the electron-donating groups on the thiazolidinone moiety in enhancing this activity (Chandrappa et al., 2009).

Antimicrobial Activities

Compounds containing thiazolidinone and phenothiazine nuclei have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Salvi et al., 2009).

Synthesis and Biological Activity

The synthesis of various thiazolidinone derivatives and their biological activities have been explored, showing a range of pharmacological effects, including antimicrobial and potential anticancer properties. These studies emphasize the versatility of thiazolidinone derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Zidar et al., 2009; Havrylyuk et al., 2010).

Eigenschaften

IUPAC Name |

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O3S3/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)30)13-15-4-3-11-29-15/h1-8,11-13H,9-10H2/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXFDTRIOJIZBU-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)

![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)